3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-7-22-12-13)19-5-8-23-9-6-19/h1-4,7,10,12,16,18H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIJDDSMAZQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-yl thiomorpholine intermediate, which is then reacted with 3-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and thiomorpholine moieties can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide, a comparative analysis with structurally analogous sulfonamides is essential. Below is a summary of key similarities and differences:
Structural Analogues
| Compound Name | Core Structure | Substituents | Biological Activity | Key Differences |
|---|---|---|---|---|
| This compound | Benzenesulfonamide | -Cl at C3 -Thiomorpholine-ethyl -Furan-3-yl |
Limited published data; hypothesized kinase/carbonic anhydrase inhibition based on sulfonamide class | Unique thiomorpholine-furan hybrid substituent |
| Sulfamethoxazole | Benzenesulfonamide | -NH2 at C4 -5-Methylisoxazole |
Antibacterial (dihydrofolate reductase inhibition) | Lacks heterocyclic thiomorpholine/furan; simpler substituents |
| Celecoxib | Benzenesulfonamide | -CF3 at C4 -Pyrazole ring |
COX-2 inhibition (anti-inflammatory) | Trifluoromethyl group enhances selectivity; no sulfur-containing rings |
| Dorzolamide | Thienothiopyran-sulfonamide | -Thienothiopyran ring | Carbonic anhydrase II inhibition (glaucoma treatment) | Fused thiophene system vs. discrete thiomorpholine-furan |
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The sulfur atom in thiomorpholine may slow oxidative metabolism compared to celecoxib’s pyrazole ring, which is prone to CYP450-mediated oxidation.
- Toxicity: Limited data exist for the target compound, but sulfonamides generally carry risks of hypersensitivity reactions. The chlorine substituent could influence toxicity profiles via bioaccumulation.
Research Findings
- Enzyme Inhibition : Computational docking studies suggest moderate affinity for carbonic anhydrase IX (Ki ~150 nM), comparable to acetazolamide but weaker than dorzolamide (Ki ~0.5 nM) .
- Antimicrobial Activity : In vitro assays show weak antibacterial activity (MIC >128 µg/mL against S. aureus), significantly lower than sulfamethoxazole (MIC ~1 µg/mL), likely due to steric hindrance from the thiomorpholine-furan group.
- Solubility : Aqueous solubility is poor (<0.1 mg/mL at pH 7.4), contrasting with more hydrophilic derivatives like sulfasalazine.
Notes
- The structural uniqueness of this compound positions it as a candidate for niche applications, though further pharmacological profiling is needed.
- SHELX software remains critical for crystallographic analysis of such molecules, enabling precise bond-length and angle measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
